molecular formula C12H3Br5O B14226986 2,3,4,8,9-Pentabromo-dibenzofuran CAS No. 617708-08-4

2,3,4,8,9-Pentabromo-dibenzofuran

Cat. No.: B14226986
CAS No.: 617708-08-4
M. Wt: 562.7 g/mol
InChI Key: IVBOLQBEJXWZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,8,9-Pentabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxic effects. The molecular formula of this compound is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,8,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of this compound is not common due to its limited applications and potential environmental hazards. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure the removal of any unreacted bromine and by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,4,8,9-Pentabromo-dibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,8,9-Pentabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,8,9-Pentabromo-dibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the biochemical and toxic effects observed with halogenated aromatic hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,7,8-Pentabromodibenzofuran
  • 2,3,4,7,9-Pentabromodibenzofuran
  • 2,3,4,6,8-Pentabromodibenzofuran

Uniqueness

2,3,4,8,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different environmental persistence and toxicological profiles .

Properties

CAS No.

617708-08-4

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,6,7,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-1-2-7-8(9(5)15)4-3-6(14)10(16)11(17)12(4)18-7/h1-3H

InChI Key

IVBOLQBEJXWZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(C(=C(C=C23)Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.